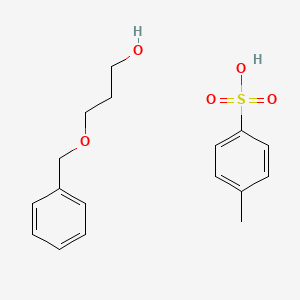
1-Propanol, 3-(phenylmethoxy)-, 4-methylbenzenesulfonate
説明
1-Propanol, 3-(phenylmethoxy)-, 4-methylbenzenesulfonate is a useful research compound. Its molecular formula is C17H22O5S and its molecular weight is 338.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
準備方法
Synthetic Routes and Reaction Conditions: 1-Propanol, 3-(phenylmethoxy)-, 4-methylbenzenesulfonate can be synthesized through a multi-step process. The first step often involves the protection of a phenol group using a benzyl group to form a phenylmethoxy derivative. The subsequent step includes the reaction of this intermediate with 1-propanol under sulfonation conditions to yield the final product. Typical reagents used in these reactions are benzyl chloride, 1-propanol, and 4-methylbenzenesulfonyl chloride, under basic or acidic catalytic conditions, with solvents like dichloromethane or tetrahydrofuran to facilitate the reactions.
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic steps but optimized for large scale, such as using continuous flow reactors for efficient reaction control and product consistency. The use of catalysts like strong acids (e.g., sulfuric acid) or bases (e.g., sodium hydroxide) helps in accelerating the reaction rate while ensuring the purity of the product.
化学反応の分析
Types of Reactions: 1-Propanol, 3-(phenylmethoxy)-, 4-methylbenzenesulfonate undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions: For oxidation reactions, reagents like potassium permanganate or chromium trioxide are employed, often in the presence of solvents like acetone or acetic acid. Reduction reactions typically utilize reagents such as lithium aluminum hydride or sodium borohydride, under inert atmosphere conditions (e.g., nitrogen or argon).
Major Products Formed: The oxidation of this compound can yield aldehydes or carboxylic acids, depending on the reaction conditions. Reduction reactions often produce alcohol derivatives, while substitution reactions can lead to a variety of functionalized products depending on the nucleophiles used.
科学的研究の応用
Chemistry: In organic chemistry, 1-propanol, 3-(phenylmethoxy)-, 4-methylbenzenesulfonate is used as a protecting group for alcohols and phenols due to its stability under various reaction conditions. It facilitates complex synthetic routes by temporarily protecting reactive sites.
Biology: In biological research, this compound serves as a model molecule to study enzyme-catalyzed sulfonation and desulfonation processes. Its derivatives are used to investigate metabolic pathways involving sulfonation in cells.
Medicine: Medically, derivatives of this compound are explored for their potential therapeutic properties, including anti-inflammatory and antimicrobial activities. These properties make it a candidate for drug development and pharmacological studies.
Industry: In the industrial sector, the compound is utilized in the synthesis of specialty chemicals, including surfactants, detergents, and polymers. Its ability to undergo various chemical reactions makes it a valuable intermediate in the production of complex molecules.
5. Mechanism of Action: The mechanism of action of this compound involves its interaction with target molecules through sulfonate groups. This interaction facilitates the addition or removal of functional groups in target compounds, influencing their chemical reactivity and biological activity. Molecular pathways involved include enzyme-catalyzed reactions, where the sulfonate group acts as a key participant in the catalytic process.
類似化合物との比較
Similar Compounds: Compounds similar to 1-propanol, 3-(phenylmethoxy)-, 4-methylbenzenesulfonate include 1-propanol, 3-(methoxy)-, 4-methylbenzenesulfonate and 1-propanol, 3-(phenylmethoxy)-, benzenesulfonate. These compounds share structural similarities but differ in the presence of specific functional groups, influencing their reactivity and applications.
Uniqueness: The uniqueness of this compound lies in its specific functional groups, which impart unique reactivity and stability. The phenylmethoxy group provides additional steric and electronic effects, making it distinct in its synthetic utility and biological interactions.
特性
IUPAC Name |
4-methylbenzenesulfonic acid;3-phenylmethoxypropan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O2.C7H8O3S/c11-7-4-8-12-9-10-5-2-1-3-6-10;1-6-2-4-7(5-3-6)11(8,9)10/h1-3,5-6,11H,4,7-9H2;2-5H,1H3,(H,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LINJDYBWHKUSNQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC=C(C=C1)COCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
120758-24-9 | |
| Record name | 3-Benzyloxypropyl p-toluenesulfonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


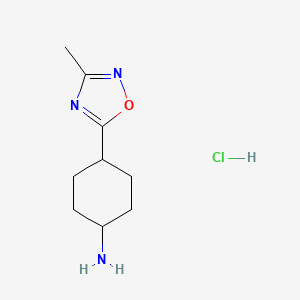
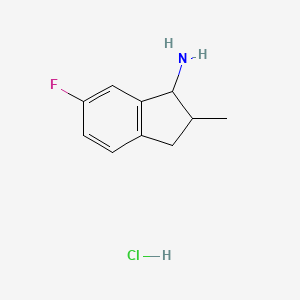
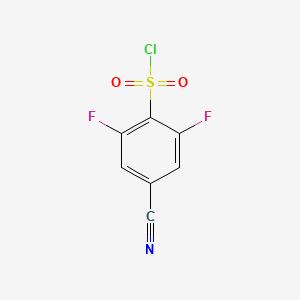
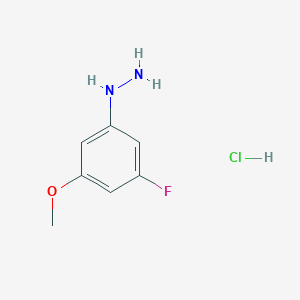

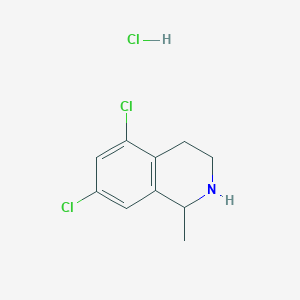
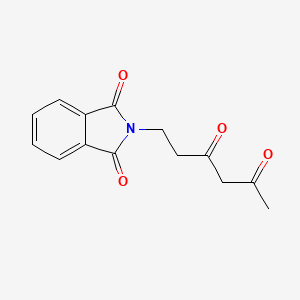
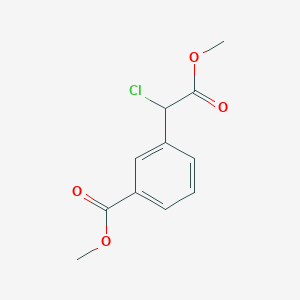
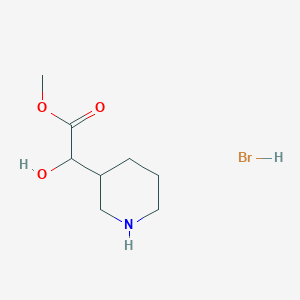
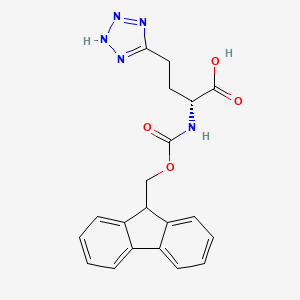
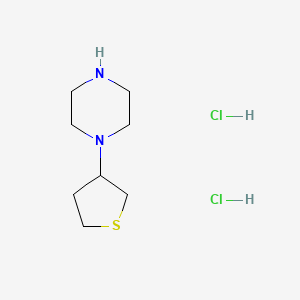
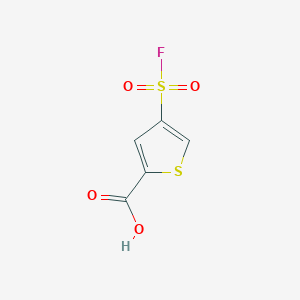
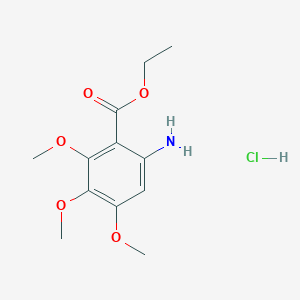
![4-Fluoro-2-[3-(2-phenoxyethyl)-1,2,4-oxadiazol-5-yl]aniline](/img/structure/B1445711.png)
